Pyrazinecarbohydroxamic acid monohydrate

Description

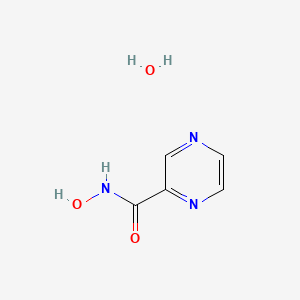

Pyrazinecarbohydroxamic acid monohydrate is a hydroxamic acid derivative featuring a pyrazine ring substituted with a hydroxamic acid (-CONHOH) functional group and crystallized with one water molecule. Hydroxamic acids are characterized by their ability to chelate metal ions, making them relevant in medicinal chemistry (e.g., as enzyme inhibitors) and materials science . The monohydrate form likely stabilizes the crystal lattice via hydrogen bonding, as observed in other hydrazine-derived compounds .

Properties

CAS No. |

393085-17-1 |

|---|---|

Molecular Formula |

C5H7N3O3 |

Molecular Weight |

157.13 g/mol |

IUPAC Name |

N-hydroxypyrazine-2-carboxamide;hydrate |

InChI |

InChI=1S/C5H5N3O2.H2O/c9-5(8-10)4-3-6-1-2-7-4;/h1-3,10H,(H,8,9);1H2 |

InChI Key |

XAKSHTPBMQHOFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NO.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazinecarbohydroxamic acid monohydrate typically involves the reaction of pyrazinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization from the reaction mixture. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbohydroxamic acid monohydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.

Substitution: The aromatic pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of pyrazinecarbohydroxamic acid.

Reduction: Amides or amines derived from the hydroxamic acid group.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Pyrazinecarbohydroxamic acid monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of pyrazinecarbohydroxamic acid monohydrate involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes. The compound may also interact with molecular targets such as DNA and proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Solubility and Stability

- Monohydrate salts: The (S)-lactate monohydrate salt of a pyrazinecarbonitrile derivative exhibits >20 mg/mL solubility at acidic pH, attributed to salt formation and hydration .

- Hydrazide vs. hydroxamic acid : Hydrazides (e.g., pyrazine-2-carbohydrazide) generally exhibit lower solubility in polar solvents compared to hydroxamic acids due to reduced hydrogen-bonding capacity .

Pharmacological Activity

- Hydroxamic acids : Benzohydroxamic acid inhibits histone deacetylases (HDACs) and urease, with IC₅₀ values in the micromolar range .

- Pyrazine derivatives : Pyrazine-based hydrazones (e.g., 2′-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide) demonstrate antioxidant and antimicrobial activities, though specific data for hydroxamic acid analogs are lacking .

Crystallographic Insights

- Monohydrate structures (e.g., potassium cyanochloranilate monohydrate) form 3D frameworks via O–H···O and N–H···O hydrogen bonds, enhancing thermal stability . This compound likely adopts a similar lattice, as seen in 4-ethylpiperazin-1-ium salts .

Critical Analysis of Contradictions and Limitations

- Synthetic challenges: Unprotected carbonyl groups in pyrazine derivatives lead to side reactions with hydrazine monohydrate, reducing yields , whereas benzohydroxamic acid synthesis avoids this issue through selective acylation .

- Data gaps: Direct pharmacological or structural data for this compound are absent in the evidence, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.